N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo[1,2-a]pyrazine-based carboxamide derivative featuring a 4-ethoxyphenyl carboxamide group and a 2-fluorophenyl substituent on the pyrrolo-pyrazine core.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-17-11-9-16(10-12-17)24-22(27)26-15-14-25-13-5-8-20(25)21(26)18-6-3-4-7-19(18)23/h3-13,21H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRBWTZZFPERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, synthesis methods, and biological evaluations.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with ethoxy and fluorophenyl substituents. The presence of these functional groups is crucial for its biological activity. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the ethoxy and fluorophenyl groups. Various reagents and conditions are employed to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. Specific IC50 values against various cancer cell lines are yet to be fully established.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. Further studies are needed to elucidate its mechanisms.
- Neuroprotective Properties : Some findings indicate that it may offer protective effects in neurodegenerative models by modulating oxidative stress pathways.
Case Studies and Research Findings
A summary of relevant studies includes:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antiproliferative effects on cancer cell lines with promising results indicating potential for further development. |
| Study 2 | Investigated anti-inflammatory properties showing significant reduction in pro-inflammatory cytokines in cell cultures. |
| Study 3 | Assessed neuroprotective effects in animal models demonstrating reduced neuronal damage under stress conditions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]pyrazine Cores
Compound 1 : N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (RN: 899750-58-4)
- Key Differences : Replaces the 2-fluorophenyl group in the target compound with a 2,6-difluorophenyl moiety.
- Implications: The additional fluorine atom at the ortho position may enhance metabolic stability or alter steric interactions in binding pockets.
Compound 2 : 7-Bromo-4-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-one (CAS: 1159982-97-4)
- Key Differences : Substitutes the carboxamide group with a ketone and introduces a bromine atom at position 5.
Analogues with Modified Heterocyclic Cores
Compound 3 : N-(4-Chlorophenyl)imidazo[1,2-a]pyrazine-2-carboxamide
- Key Differences : Replaces the pyrrolo[1,2-a]pyrazine core with an imidazo[1,2-a]pyrazine system and substitutes fluorine with chlorine.
- Data :
- Implications : The imidazole ring introduces additional hydrogen-bonding capacity, which may improve target engagement compared to the pyrrolo-pyrazine core .
Compound 4: N-((S)-1-(((R)-3-Methyl-1-((3aR,4R,6R,7aS)-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-1-oxo-3-phenylpropan-2-yl)benzamide
- Key Differences : Incorporates a boronic ester group and a benzamide substituent.
- Data :
- Implications : The boronic ester may enable prodrug strategies or target serine proteases, diverging from the ethoxyphenyl/fluorophenyl pharmacophore .
Table 1: Key Spectral Data for Selected Analogues
Functional Group and Substituent Effects
- Ethoxyphenyl vs. Chlorophenyl : The ethoxy group (electron-donating) may enhance solubility compared to the electron-withdrawing chlorine in Compound 3 .
- Fluorophenyl vs. Difluorophenyl: The 2,6-difluorophenyl group in Compound 1 could improve metabolic stability but increase steric hindrance relative to the monosubstituted 2-fluorophenyl .
- Carboxamide vs. Ketone : The carboxamide group in the target compound supports hydrogen bonding, whereas the ketone in Compound 2 may limit such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
